Nobiletin

Beschreibung

This compound has been reported in Citrus leiocarpa, Plenodomus tracheiphilus, and other organisms with data available.

Eigenschaften

IUPAC Name |

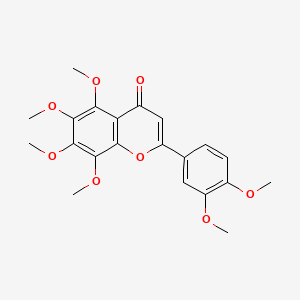

2-(3,4-dimethoxyphenyl)-5,6,7,8-tetramethoxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O8/c1-23-13-8-7-11(9-15(13)24-2)14-10-12(22)16-17(25-3)19(26-4)21(28-6)20(27-5)18(16)29-14/h7-10H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRIAQLRQZPPODS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197275 |

Source

|

| Record name | Nobiletin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Nobiletin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029540 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

478-01-3 |

Source

|

| Record name | Nobiletin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nobiletin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nobiletin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76751 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nobiletin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NOBILETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D65ILJ7WLY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nobiletin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029540 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

134 °C |

Source

|

| Record name | Nobiletin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029540 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Nobiletin's Mechanism of Action in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nobiletin, a polymethoxylated flavone found in citrus peels, has emerged as a potent neuroprotective agent with significant anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound mitigates neuroinflammation, a key pathological feature in a range of neurodegenerative diseases. By targeting critical signaling pathways within microglia and astrocytes, the primary immune cells of the central nervous system, this compound effectively suppresses the production of pro-inflammatory mediators, reduces oxidative stress, and restores cellular homeostasis. This document synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways to support further investigation and drug development efforts in the field of neuroinflammation.

Core Anti-Neuroinflammatory Mechanisms of this compound

This compound exerts its anti-neuroinflammatory effects through the modulation of several key signaling pathways, primarily in microglial cells, the resident immune cells of the brain.[1][2] When activated by stimuli such as lipopolysaccharide (LPS), a component of bacterial cell walls, microglia initiate an inflammatory cascade that, when chronic, contributes to neuronal damage.[2][3] this compound intervenes in this process at multiple levels.

Inhibition of Pro-inflammatory Signaling Pathways

1.1.1. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli, the inhibitor of NF-κB (IκBα) is degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[4] this compound has been shown to markedly inhibit the LPS-induced activation of the NF-κB signaling pathway.[2][4] It achieves this by suppressing the nuclear translocation of the NF-κB p65 subunit, thereby preventing the expression of downstream targets.[2][4] Interestingly, some studies suggest that this compound can attenuate the transcriptional activity of the p65 subunit without affecting the degradation of IκBα or the nuclear localization of p65 itself, indicating multiple points of intervention within this pathway.[4]

1.1.2. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in mediating cellular responses to a variety of external stimuli, including inflammatory signals.[2] this compound significantly inhibits the LPS-induced phosphorylation of ERK, JNK, and p38 MAPKs in microglial cells.[2] By downregulating the activation of these kinases, this compound effectively dampens the downstream inflammatory response.[2][3]

1.1.3. PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another key regulator of inflammation and cell survival. This compound has been demonstrated to modulate this pathway in the context of neuroinflammation.[3][5] By influencing PI3K/Akt signaling, this compound can further suppress the production of pro-inflammatory cytokines in microglia.[3][6][7]

Attenuation of NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18. This compound has been reported to inhibit the NLRP3 inflammasome, a key driver of neuroinflammation.[1] This inhibition is linked to the promotion of autophagy via the AMPK pathway.[1]

Modulation of Toll-Like Receptor (TLR) Signaling

Toll-Like Receptor 4 (TLR4) is a primary receptor that recognizes LPS and initiates the inflammatory cascade. This compound has been shown to suppress the activation of the TLR4/MyD88/NF-κB pathway in human microglial cells.[8][9] Furthermore, this compound enhances the expression of TLR10, which acts as a negative regulator of TLR4-mediated inflammatory signaling.[8]

Upregulation of Antioxidant Defense Mechanisms

1.4.1. Nrf2/HO-1 Signaling Pathway

Oxidative stress is intimately linked with neuroinflammation. This compound combats oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[8][9][10] Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes. This compound promotes the nuclear translocation of Nrf2, leading to an increased expression of HO-1 and other antioxidant enzymes such as catalase (CAT), glutathione peroxidase (GPx), and superoxide dismutase (SOD).[8][9][10] This enhanced antioxidant capacity helps to reduce intracellular reactive oxygen species (ROS) and mitigate oxidative damage.[8][9]

Quantitative Data on this compound's Anti-inflammatory Effects

The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the dose-dependent efficacy of this compound in reducing key inflammatory markers.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by this compound in Microglia

| Cell Line | Stimulant | This compound Conc. (µM) | Inhibited Mediator | % Inhibition / Effect | Reference |

| Human Microglia | LPS | 10, 50, 100 | IL-1β, CXCL8, IL-6, MMP-9 | Significant inhibition, most pronounced at 100 µM | [1] |

| Human Microglia | SARS-CoV-2 Spike Protein | 50, 100 | IL-1β, CXCL8, IL-6, MMP-9 | Significant inhibition | [1] |

| Human Microglia | Ochratoxin A | 50, 100 | IL-1β, CXCL8, IL-6, MMP-9 | Significant inhibition | [1] |

| BV-2 (Murine Microglia) | LPS | 1 - 50 | Nitric Oxide (NO) | Marked, dose-dependent suppression | [2] |

| BV-2 (Murine Microglia) | LPS | Not specified | TNF-α, IL-1β | Significant inhibition | [2] |

| HMC3 (Human Microglia) | LPS (1 µg/mL) | 5, 10, 20, 40 | IL-1β, IL-6 | Attenuated upregulation | [8] |

| BV-2 (Murine Microglia) | LPS | Not specified | NO, PGE2, iNOS, COX-2 | Significant inhibition of production and mRNA expression | [4] |

| BV-2 (Murine Microglia) | LPS | Not specified | CCL2, CXCL1, IL-6, TNFα | Inhibition of mRNA expression | [4] |

Table 2: In Vivo Effects of this compound on Neuroinflammation

| Animal Model | Treatment | This compound Dose | Key Findings | Reference |

| Mice | LPS-induced systemic inflammation | 100 mg/kg/day (oral gavage for 6 weeks) | Ameliorated memory deficit, suppressed microglial activation, and pro-inflammatory cytokine secretion (COX-2, IL-1β, TNF-α, iNOS) | [3] |

| Mice | Intracerebral LPS injection | Not specified | Suppressed accumulation of microglia and mRNA expression of CCL2, CXCL1, IL-6, and TNFα in the brain | [4] |

| APP/PS1 Mice | Not specified | Not specified | Reduced expression of neuroinflammation-related proteins (NLRP3, ASC, cleaved caspase-1, GSDMD-N) and inflammatory cytokines (IL-1β, TNF-α, IL-18) in the hippocampus | [11] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to facilitate reproducibility and further research.

In Vitro Microglial Activation and this compound Treatment

-

Cell Culture:

-

BV-2 Cells (Murine Microglia): Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

HMC3 Cells (Human Microglia): Maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS.

-

Human SV-40 Microglia: Cultured as described in the source literature.[1]

-

-

Stimulation of Inflammation:

-

Lipopolysaccharide (LPS) from Escherichia coli is commonly used at concentrations ranging from 100 ng/mL to 1 µg/mL to induce an inflammatory response.

-

-

This compound Treatment:

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): Measured in the culture supernatant using the Griess reagent assay.

-

Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, CXCL8): Quantified in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1]

-

Prostaglandin E2 (PGE2): Measured by ELISA.

-

mRNA Expression (iNOS, COX-2, cytokines): Analyzed by quantitative real-time polymerase chain reaction (qRT-PCR).

-

-

Western Blot Analysis:

-

Used to determine the protein levels and phosphorylation status of key signaling molecules (e.g., p-ERK, p-JNK, p-p38, IκBα, NF-κB p65, Nrf2, HO-1).

-

In Vivo Animal Models of Neuroinflammation

-

LPS-Induced Systemic Inflammation Model:

-

Animals: C57BL/6J mice are commonly used.

-

This compound Administration: this compound is administered daily by oral gavage (e.g., 100 mg/kg/day) for several weeks.[3]

-

Induction of Neuroinflammation: Mice receive intraperitoneal injections of LPS (e.g., for 7 consecutive days).[3]

-

Behavioral Tests: Cognitive function is assessed using tests such as the Morris water maze or Y-maze.

-

Histological and Molecular Analysis: Brain tissues (hippocampus and cortex) are collected for immunohistochemistry (to assess microglial activation using Iba-1 staining) and Western blot analysis of inflammatory and signaling proteins.

-

-

Intracerebral LPS Injection Model:

Visualization of this compound's Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound in the context of neuroinflammation.

Signaling Pathways in Microglial Activation

Caption: this compound's multifaceted inhibition of pro-inflammatory signaling pathways in microglia.

Experimental Workflow for In Vitro Studies

Caption: A typical experimental workflow for evaluating this compound's anti-inflammatory effects in vitro.

Conclusion and Future Directions

This compound demonstrates significant therapeutic potential for neuroinflammatory and neurodegenerative diseases by comprehensively targeting key inflammatory and oxidative stress pathways. Its ability to modulate NF-κB, MAPK, and PI3K/Akt signaling, inhibit the NLRP3 inflammasome, and activate the Nrf2 antioxidant response underscores its multifaceted mechanism of action. The presented quantitative data and experimental protocols provide a solid foundation for researchers and drug development professionals to advance the study of this compound and its derivatives.

Future research should focus on:

-

Pharmacokinetics and Bioavailability: Optimizing the delivery of this compound to the central nervous system to enhance its therapeutic efficacy.

-

Chronic Neuroinflammation Models: Evaluating the long-term effects of this compound in animal models that more closely mimic the progressive nature of neurodegenerative diseases.

-

Clinical Trials: Translating the promising preclinical findings into well-designed clinical trials to assess the safety and efficacy of this compound in human patients with neuroinflammatory conditions.

-

Synergistic Effects: Investigating the potential for combination therapies where this compound is used alongside other neuroprotective agents.

By continuing to elucidate the intricate mechanisms of this compound and validating its therapeutic effects in relevant models, the scientific community can pave the way for novel and effective treatments for a range of debilitating neurological disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-neuroinflammatory activity of this compound on suppression of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The citrus flavonoid, this compound inhibits neuronal inflammation by preventing the activation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. researchgate.net [researchgate.net]

- 7. This compound Protects against Systemic Inflammation-Stimulated Memory Impairment via MAPK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Reduces LPS-Induced Neuroinflammation through TLR4/MyD88/NF-κB and Oxidative Stress via Nrf2/HO-1 Signaling in Human Microglial HMC3 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound Alleviates Astrocyte Activation and Oxidative Stress Induced by Hypoxia In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Natural Sources of Nobiletin

For Researchers, Scientists, and Drug Development Professionals

Nobiletin, a polymethoxyflavone (PMF) with the chemical formula C₂₁H₂₂O₈, is a naturally occurring compound that has garnered significant attention within the scientific community.[1] Its wide range of pharmacological activities, including anti-inflammatory, anti-cancer, neuroprotective, and anti-metabolic disorder properties, makes it a promising candidate for therapeutic development.[2][3][4] This technical guide provides an in-depth overview of the primary natural sources of this compound, quantitative data on its concentration, detailed experimental protocols for its extraction and analysis, and a visualization of the key cellular signaling pathways it modulates.

Natural Sources of this compound

This compound is almost exclusively found in the plant kingdom, specifically within the Citrus genus.[5][6] The highest concentrations are typically located in the peels (flavedo) of citrus fruits, with smaller amounts present in the stems and leaves.[1][7][8]

The primary natural sources include:

-

Tangerines and Mandarins (Citrus reticulata, Citrus nobilis, Citrus tangerine) : These are among the most abundant sources of this compound.[1][5][7][8]

-

Sweet Oranges (Citrus sinensis) : The peels of sweet oranges are a significant and widely available source.[1][8][9]

-

Shiikuwasha (Citrus depressa) : This small, green citrus fruit, native to Taiwan and Okinawa, is particularly rich in this compound.[1][7][8][10]

-

Other Citrus Varieties : this compound is also present in varying concentrations in other citrus fruits such as lemons (Citrus limon), bitter oranges (Citrus aurantium), Satsuma mandarins (Citrus unshiu), and grapefruits (Citrus paradisi).[1][7][8][11]

The concentration of this compound can be influenced by several factors, including the specific cultivar, the maturity of the fruit (unripe fruits often have higher concentrations), and the geographical region of cultivation.[1] For instance, dried orange peels from China have been shown to contain significantly higher levels of this compound than those from California.[1]

Quantitative Analysis of this compound in Natural Sources

The quantity of this compound varies considerably across different citrus species and their extracts. The following table summarizes quantitative data from various studies.

| Natural Source | Sample Type | This compound Concentration | Reference |

| Citrus reticulata (Tangerine) | Peel Oil | 1.50 g/L | [1] |

| Citrus nobilis (King Tangerine) | Peel Oil | 0.60 g/L | [1] |

| Citrus sinensis (Orange) | Peel Oil | 0.50 g/L | [1] |

| Clementine Tangerine | Peel Oil | 0.40 g/L | [1] |

| Various Citrus Fruits | Dried Fruit | 7 - 173 mg/kg (dry weight) | [1] |

| Citrus sinensis (Orange, from China) | Dried Peel | 7.79 mg/g | [1] |

| Citrus sinensis (Orange, from California) | Dried Peel | 0.43 mg/g | [1] |

| Citrus sinensis (Orange) | Liquid Peel Extract | 19.8 mg/g | [1] |

| Citrus depressa (Shekwasha) | Peel Extract (Ionic Liquid) | 2.3% (w/w) | [12] |

| Citrus reticulata (Ponkan Mandarin) | Flavedo | ~13 times higher than Satsuma mandarin | [13] |

| Generic Citrus Peel | Solvent Extract | 42.4 ± 2.2 % (relative content by HPLC) | [6][14] |

Experimental Protocols

The extraction, isolation, and quantification of this compound are critical steps for research and development. Due to its lipophilic nature, methods typically involve organic solvents and chromatographic separation.[1]

Protocol 1: Conventional Solvent Extraction This is a widely used method for obtaining crude this compound extract.

-

Preparation : Air-dry citrus peels and pulverize them into a fine powder.[6]

-

Initial Extraction : Perform an exhaustive extraction of the powder with a non-polar solvent like hexane (e.g., 1000 g of powder in 5.0 L of hexane) to remove oils and lipids.[6]

-

Saponification : Treat the remaining solid with a 10% sodium hydroxide solution for approximately 2 hours to hydrolyze esters and other compounds.[6]

-

Secondary Extraction : Extract the resulting mixture with a moderately polar solvent such as diethyl ether or ethyl acetate.[6][15]

-

Concentration : Wash the organic extract with water, then concentrate it under reduced pressure to yield the crude PMF extract.[6]

Protocol 2: Supercritical Fluid Extraction (SFE) A "green" chemistry approach that uses supercritical CO₂ as the solvent.

-

System Parameters : Set the extraction vessel temperature to 80°C and the pressure to 30 MPa.[4][16]

-

Modifier : Use ethanol (e.g., 85%) as a co-solvent or modifier to increase the polarity of the supercritical CO₂ and improve extraction efficiency.[16]

-

Extraction : Pass the supercritical fluid through the packed, dried citrus peel powder.

-

Separation : Reduce the pressure in a separator vessel, causing the CO₂ to return to a gaseous state and the this compound-rich extract to precipitate for collection. This method has shown a higher yield compared to conventional solvent extraction.[16]

Protocol 3: Ultrasonic-Assisted Extraction (UAE) This method uses acoustic cavitation to accelerate extraction.

-

Solvent : Prepare a solvent system, such as 50% ethanol in deionized water.[10]

-

Extraction : Submerge the vessel containing the citrus peel powder and solvent in an ultrasonic bath.

-

Sonication : Apply ultrasonic waves at a specified frequency and power for a defined period (e.g., 30-60 minutes).

-

Recovery : Filter the mixture and evaporate the solvent to obtain the crude extract.

Multi-step Column Chromatography This protocol is designed to isolate this compound in high purity from a crude extract.

-

Initial Separation (Flash Chromatography) : Load the crude extract onto a silica gel flash column. Elute with a gradient solvent system of ethyl acetate and hexanes.[9]

-

Fraction Collection : Collect fractions and analyze them using Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

-

Pooling and Concentration : Combine the this compound-rich fractions and concentrate them under reduced pressure.[9]

-

High-Purity Isolation (Preparative HPLC) : Load the concentrated residue onto a preparative HPLC column (e.g., a Regis chiral column).[9] Elute with an isocratic or gradient mobile phase, such as ethanol and hexanes, to separate this compound from other closely related flavonoids like 5,6,7,4'-tetramethoxyflavone.[9]

High-Performance Liquid Chromatography (HPLC) HPLC is the standard and most effective method for the precise quantification of this compound.[6][14]

-

Sample Preparation : Dissolve a precisely weighed amount of the extract (e.g., 20 mg) in a suitable solvent like DMSO, and then dilute it with the mobile phase (e.g., 50% methanol) to a known concentration.[6]

-

Standard Curve : Prepare a series of standard solutions of pure this compound with known concentrations.

-

Chromatographic Conditions :

-

Column : C18 reverse-phase column.

-

Mobile Phase : An optimized gradient or isocratic system. A baseline separation of this compound and tangeretin can be achieved with a fixed gradient of 75% mobile phase B (e.g., methanol or acetonitrile) and 25% mobile phase A (e.g., water with 0.1% formic acid).[6]

-

Detection : UV detector set to the maximum absorbance wavelength for this compound (typically around 330-340 nm).

-

-

Analysis : Inject the standards and the sample solution. Identify the this compound peak based on its retention time compared to the standard.[6]

-

Quantification : Construct a standard curve by plotting peak area against concentration for the standards. Use the regression equation from this curve to calculate the concentration of this compound in the sample.[6]

Visualized Experimental Workflow and Signaling Pathways

The following diagram illustrates a typical workflow from raw citrus peel to purified this compound and its subsequent analysis.

This compound exerts its biological effects by interacting with multiple intracellular signaling pathways that are often dysregulated in chronic diseases, particularly cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR axis is a critical pathway that regulates cell growth, proliferation, and survival. Its over-activation is a hallmark of many cancers. This compound has been shown to inhibit this pathway.[2][3][17]

NF-κB Signaling Pathway

The NF-κB pathway plays a key role in regulating the immune and inflammatory responses, and its aberrant activation is linked to cancer and inflammatory diseases. This compound is a known inhibitor of this pathway.[2][3][17]

Conclusion

This compound stands out as a high-value natural product with significant therapeutic potential. Its primary sources are the peels of common citrus fruits, making it a readily available and cost-effective compound for further investigation.[1] The methodologies for its extraction, purification, and analysis are well-established, enabling robust and reproducible scientific inquiry. For researchers and drug development professionals, a thorough understanding of this compound's natural origins and its complex interactions with key cellular pathways, such as PI3K/Akt and NF-κB, is fundamental to unlocking its full potential in preventing and treating human diseases.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. This compound in Cancer Therapy: How This Plant Derived-Natural Compound Targets Various Oncogene and Onco-Suppressor Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Multifunctional Effects of this compound and Its Metabolites In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. avensonline.org [avensonline.org]

- 7. Frontiers | this compound from citrus peel: a promising therapeutic agent for liver disease-pharmacological characteristics, mechanisms, and potential applications [frontiersin.org]

- 8. This compound from citrus peel: a promising therapeutic agent for liver disease-pharmacological characteristics, mechanisms, and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound: efficient and large quantity isolation from orange peel extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Expression and functional analysis of the this compound biosynthesis-related gene CitOMT in citrus fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Avens Publishing Group - Rapid Quantification of this compound and Tangeretin in Citrus Peel Extractions by Raman Spectroscopy [avensonline.org]

- 15. scispace.com [scispace.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

Nobiletin's Role in Circadian Rhythm Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate machinery of the circadian clock governs a vast array of physiological processes, and its dysregulation is increasingly implicated in a multitude of pathologies, including metabolic syndrome, neurodegenerative diseases, and cancer. Nobiletin, a polymethoxylated flavone found in citrus peels, has emerged as a potent modulator of the core circadian oscillator. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its role as a Retinoid Acid-related Orphan Receptor (ROR) agonist. We present a comprehensive overview of the signaling pathways influenced by this compound, supported by quantitative data from key experimental findings. Detailed methodologies for seminal assays are provided to facilitate further research and drug development efforts in the field of chronotherapeutics.

Introduction

The mammalian circadian clock is a self-sustaining, cell-autonomous timekeeping system that orchestrates 24-hour rhythms in physiology and behavior. The molecular clockwork is composed of a series of transcriptional-translational feedback loops. The core loop involves the heterodimeric transcription factors CLOCK and BMAL1, which drive the expression of the Period (Per) and Cryptochrome (Cry) genes. PER and CRY proteins, in turn, translocate to the nucleus to inhibit CLOCK/BMAL1 activity, thus closing the negative feedback loop.[1][2] A crucial stabilizing secondary loop involves the nuclear receptors REV-ERBα/β and Retinoid Acid-related Orphan Receptors (RORα/β/γ), which respectively repress and activate the transcription of Bmal1.[1]

Dysregulation of these finely tuned rhythms is linked to various diseases. Consequently, small molecules that can modulate the circadian clock are of significant therapeutic interest. This compound has been identified as a natural compound capable of enhancing the amplitude and modulating the period of circadian rhythms, offering a promising avenue for therapeutic intervention.[3][4] This guide delves into the core mechanisms of this compound's action, providing the technical details necessary for researchers and drug development professionals.

Core Mechanism of Action: ROR Agonism

The primary mechanism through which this compound modulates the circadian rhythm is by acting as a direct agonist of the Retinoid Acid-related Orphan Receptors (RORs), particularly RORα and RORγ.[3][5] RORs are key positive regulators in the secondary feedback loop of the circadian clock, where they activate the transcription of Bmal1 by binding to ROR response elements (ROREs) in its promoter.[3][6]

By binding to and activating RORα and RORγ, this compound enhances the transcriptional activation of Bmal1.[3] This leads to an increase in BMAL1 protein levels, which in turn strengthens the activity of the core CLOCK/BMAL1 heterodimer. This enhanced activity results in a more robust and higher-amplitude oscillation of the entire molecular clock, including the expression of core clock genes like Per2.[3][6]

Signaling Pathway: this compound-ROR-BMAL1 Axis

Secondary and Pleiotropic Mechanisms

While ROR agonism is the primary mechanism, this compound also exhibits other biological activities that may contribute to its overall effects on physiology and circadian regulation.

Phosphodiesterase (PDE) Inhibition

Recent studies have shown that this compound can inhibit phosphodiesterases (PDEs), particularly PDE4 and PDE10.[7] PDE inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP can influence the circadian clock through the activation of cAMP response element-binding protein (CREB), which can modulate the expression of clock genes like Per1.[2] This suggests a potential alternative or complementary pathway for this compound's circadian effects, particularly in peripheral tissues.[2]

ERK Signaling Pathway

The extracellular signal-regulated kinase (ERK) signaling pathway has been implicated in the phase-shifting effects of this compound on the circadian clock.[8][9] Transient application of this compound has been shown to induce ERK phosphorylation.[8][9] The this compound-induced phase delay in PER2::LUC rhythms can be blocked by ERK inhibitors, indicating the involvement of this pathway in mediating some of this compound's chronobiotic effects.[8][9]

Signaling Pathway: this compound's Pleiotropic Effects

Quantitative Data Summary

The effects of this compound on the circadian clock have been quantified in numerous studies. The following tables summarize key findings.

Table 1: In Vitro Effects of this compound on Circadian Rhythm Parameters

| Cell Line | Reporter | This compound Concentration (µM) | Effect on Amplitude | Effect on Period | Reference |

| PER2::LucSV Fibroblasts | PER2::Luc | 1.5 - 50 | Dose-dependent increase | Dose-dependent lengthening | [3][10] |

| U2OS | Bmal1:luc | 5, 50 | Modest increase | Modest lengthening | [10][11] |

| U2OS | Per2:luc | 5, 50 | No significant change / slight damping | Modest lengthening | [10][11] |

| MCF7 | Bmal1:luc | 5, 50 | Subtle reduction | No significant change | [10][11] |

| MCF7 | Per2:luc | 5, 50 | Subtle reduction | No significant change | [10][11] |

| MDA-MB-231 (arrhythmic) | Bmal1:luc, Per2:luc | 50 | Enhancement of rhythmicity | Induces rhythmicity | [11] |

| PER2::LUC MEFs | PER2::LUC | 50, 100 | Increased | Lengthened | [8][9] |

| PER2::LUC Liver Slices | PER2::LUC | 100 | Increased | - | [8] |

Table 2: this compound's Effect on ROR-Mediated Transcriptional Activity

| Assay | Cell Line | This compound Concentration | Outcome | Reference |

| Bmal1 promoter-luciferase reporter | Hepa1-6 | Dose-dependent | Increased luciferase activity with wild-type RORE | [3] |

| Mammalian one-hybrid (GAL4-RORα/γ LBD) | HEK293T | Varying concentrations | Robust interaction with RORα and RORγ LBDs | [3] |

| Competitive radioligand binding assay | - | - | Competitively binds to RORα and RORγ LBDs (higher affinity for RORγ) | [3] |

Table 3: this compound's Phosphodiesterase (PDE) Inhibitory Activity

| PDE Isoform | IC50 (µM) | Reference |

| PDE4A1A | 5.23 | [7] |

| PDE4B1 | 6.03 | [7] |

| PDE10A2 | 1.51 | [7] |

| PDE2A | 9.91 | [7] |

| PDE3A | 16.0 | [7] |

| PDE5A | 14.8 | [7] |

Table 4: In Vivo Effects of this compound in Mice

| Mouse Model | This compound Administration | Key Findings | Reference |

| Diet-induced obese (DIO) mice | 200 mg/kg, oral gavage, every other day for 10 weeks | Counteracted metabolic syndrome, augmented energy expenditure and locomotor activity in a Clock-dependent manner. | [3][5] |

| db/db diabetic mice | - | Mitigating effects on metabolic disorders required a functional clock. | [3] |

| PER2::LUC mice | 100 mg/kg, i.p. | Administration at ZT4 caused a phase advance; at ZT16 caused an amplitude increase in peripheral clocks. | [2] |

| Alzheimer's disease model (APP/PS1) | 0.1% in diet | Increased expression of Bmal1, Npas2, and Rora in the cerebral cortex. | [5] |

Detailed Experimental Protocols

PER2::LUC Bioluminescence Assay for Circadian Rhythm Monitoring

This protocol is essential for assessing the effect of compounds on the period, amplitude, and phase of the circadian clock in vitro.

Experimental Workflow

Methodology:

-

Cell Culture: Mouse embryonic fibroblasts (MEFs) or other cell lines stably expressing a PER2::LUCiferase (PER2::LUC) reporter construct are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics in 35-mm dishes.

-

Synchronization: When cells reach confluency, the circadian rhythms are synchronized by replacing the culture medium with DMEM containing 100 nM dexamethasone for 2 hours.

-

Recording: After synchronization, the medium is replaced with a recording medium (e.g., DMEM without phenol red, supplemented with 0.1 mM D-luciferin potassium salt). The cells are then treated with various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Bioluminescence Monitoring: The dishes are sealed and placed in a dish-type luminometer (e.g., LumiCycle, Actimetrics) for real-time and continuous monitoring of bioluminescence for several days at 37°C.

-

Data Analysis: The raw bioluminescence data is detrended to remove baseline trends, and circadian parameters such as period, amplitude, and phase are calculated using appropriate software and algorithms (e.g., sine-wave fitting).[8][9]

Real-Time Quantitative PCR (qPCR) for Clock Gene Expression

This protocol is used to quantify the mRNA levels of core clock genes and this compound-responsive genes.

Methodology:

-

Sample Collection: Tissues (e.g., liver, cerebral cortex) are collected from mice at different Zeitgeber times (ZTs) and immediately snap-frozen in liquid nitrogen. For in vitro studies, cells are harvested at specified time points after treatment.

-

RNA Extraction: Total RNA is extracted from tissues or cells using a suitable method, such as TRIzol reagent, followed by purification.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR: The qPCR is performed using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or probe-based chemistry. Gene-specific primers for target clock genes (Bmal1, Per2, Cry1, Rev-erbα, Rorα/γ, etc.) and a housekeeping gene (e.g., Gapdh, Actb) for normalization are used.

-

Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to the housekeeping gene.

ROR Agonist Activity Assay (Bmal1 Promoter-Luciferase Reporter)

This assay determines the ability of a compound to activate ROR-mediated transcription.

Methodology:

-

Cell Transfection: A suitable cell line (e.g., Hepa1-6) is co-transfected with a luciferase reporter plasmid containing the Bmal1 promoter with wild-type or mutant ROREs, and expression vectors for RORα or RORγ.

-

Treatment: After transfection, the cells are treated with various concentrations of this compound or a vehicle control.

-

Luciferase Assay: Following a suitable incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: The luciferase activity is normalized to a co-transfected control reporter (e.g., Renilla luciferase) or total protein concentration. The fold induction of luciferase activity by this compound is then calculated relative to the vehicle control.[3]

Conclusion and Future Directions

This compound stands out as a well-characterized natural compound that directly targets the core circadian machinery through the activation of RORs. This primary mechanism leads to an enhancement of circadian rhythm amplitude, which is associated with a wide range of health benefits, particularly in the context of metabolic and age-related diseases. The pleiotropic effects of this compound, including PDE inhibition and modulation of ERK signaling, further contribute to its complex pharmacological profile and warrant further investigation.

For drug development professionals, this compound serves as a valuable lead compound for the design of more potent and specific circadian modulators. Future research should focus on:

-

Elucidating the detailed crystal structure of this compound in complex with RORs to guide structure-activity relationship studies.

-

Investigating the in vivo relevance of this compound's PDE inhibitory and ERK signaling activities to its overall therapeutic effects.

-

Conducting clinical trials to evaluate the efficacy of this compound in treating circadian rhythm disorders and associated pathologies in humans.

The in-depth understanding of this compound's role in circadian rhythm regulation presented in this guide provides a solid foundation for advancing the field of chronopharmacology and developing novel therapies that harness the power of the body's internal clock.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. The small molecule this compound targets the molecular oscillator to enhance circadian rhythms and protect against metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. The citrus flavonoid this compound confers protection from metabolic dysregulation in high-fat-fed mice independent of AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Stimulates Adrenal Hormones and Modulates the Circadian Clock in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potent Effects of Flavonoid this compound on Amplitude, Period, and Phase of the Circadian Clock Rhythm in PER2::LUCIFERASE Mouse Embryonic Fibroblasts | PLOS One [journals.plos.org]

- 9. This compound, a polymethoxylated flavonoid, regulates cell survival via the nuclear receptor RORα in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound affects circadian rhythms and oncogenic characteristics in a cell-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of Nobiletin's Bioactivity: A Technical Guide to its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nobiletin, a polymethoxylated flavone abundant in citrus peels, has emerged as a promising natural compound with a wide spectrum of pharmacological activities. Extensive research has documented its anti-inflammatory, anti-cancer, and neuroprotective properties. However, the therapeutic potential of this compound is not solely attributable to the parent compound. Following ingestion, this compound undergoes significant metabolism, primarily through demethylation, giving rise to a series of metabolites that often exhibit enhanced or distinct biological activities. This technical guide provides an in-depth analysis of the biological activities of key this compound metabolites, offering a comparative perspective on their efficacy and mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics derived from natural products.

Quantitative Analysis of Biological Activities

The biological potency of this compound and its primary demethylated metabolites often varies, with metabolites frequently demonstrating superior activity. The following tables summarize the available quantitative data, providing a clear comparison of their efficacy in anti-inflammatory and anti-cancer applications.

Table 1: Anti-inflammatory Activity of this compound and its Metabolites

| Compound | Biological Activity | Cell Line/Model | IC50 Value (µM) | Reference(s) |

| This compound | Inhibition of NO Production | RAW 264.7 Macrophages | 27 | [1] |

| This compound | Inhibition of NO Production | Hepatocytes | 50 | [1] |

| 4'-Demethylthis compound (4'-DMN) | Inhibition of NO Production | RAW 264.7 Macrophages | Dose-dependent inhibition | [2][3] |

Table 2: Comparative Anti-proliferative Activity of this compound and its Metabolites in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Reference(s) |

| This compound | HT-29 | Colon Cancer | 46.2 - 46.5 | [4] |

| HCT-116 | Colon Cancer | 37 | [4] | |

| Caco-2 (72h) | Colon Cancer | 40 | [4][5] | |

| A549 | Lung Cancer | 23.82 µg/mL | [4] | |

| MCF-7 (72h) | Breast Cancer | 59.8 | [4] | |

| MDA-MB-231 (MMP-9 expression) | Breast Cancer | 24 | [1] | |

| MDA-MB-231 (CXCR4 expression) | Breast Cancer | 32 | [1] | |

| 5-Demethylthis compound (5-DMN) | HT-29 | Colon Cancer | 22 | [4] |

| HCT-116 | Colon Cancer | 15.2 | [4] | |

| 4'-Demethylthis compound (4'-DMN) | H460 | Lung Cancer | Stronger than this compound | |

| H1299 | Lung Cancer | Stronger than this compound | ||

| 3',4'-Didemethylthis compound (3',4'-DDMN) | H460 | Lung Cancer | Stronger than this compound | |

| H1299 | Lung Cancer | Stronger than this compound |

Note: IC50 values can vary based on experimental conditions such as incubation time and assay methodology.

Key Signaling Pathways Modulated by this compound Metabolites

The biological activities of this compound metabolites are mediated through their interaction with various intracellular signaling pathways. Understanding these molecular mechanisms is crucial for the targeted development of therapeutic agents.

Anti-inflammatory Signaling Pathways

This compound and its metabolites, particularly 4'-demethylthis compound (4'-DMN), exert potent anti-inflammatory effects by modulating key signaling cascades, primarily the NF-κB and Nrf2 pathways.

-

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. 4'-DMN has been shown to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3] This inhibition prevents the transcription of genes encoding inflammatory cytokines like IL-1β and IL-6.[2][3]

-

Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. 4'-DMN can activate the Nrf2 pathway, leading to the increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[2][3] This antioxidant effect contributes to the overall anti-inflammatory activity by mitigating oxidative stress.

References

- 1. The Multifunctional Effects of this compound and Its Metabolites In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effects of 4′-demethylthis compound, a major metabolite of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effects of 4'-demethylthis compound, a major metabolite of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

Nobiletin: A Deep Dive into its Impact on Core Cellular Signaling Pathways

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Nobiletin is a polymethoxylated flavone (PMF) predominantly found in the peels of citrus fruits like tangerines (Citrus reticulata) and oranges (Citrus sinensis).[1][2] Possessing a unique chemical structure (5,6,7,8,3',4'-hexamethoxyflavone), this compound exhibits low toxicity and can cross the blood-brain barrier.[1][2] Extensive research has highlighted its significant pharmacological potential, including anti-inflammatory, anti-cancer, antioxidant, neuroprotective, and anti-metabolic properties.[3][4][5]

This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's diverse biological activities, with a specific focus on its modulatory effects on critical cellular signaling pathways. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's action at the molecular level.

Core Signaling Pathways Modulated by this compound

This compound's pleiotropic effects stem from its ability to interact with multiple intracellular signaling cascades that are fundamental to cell proliferation, survival, inflammation, and metabolism.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that governs cell growth, proliferation, survival, and angiogenesis. Its dysregulation is a hallmark of many cancers.[4][5] this compound has been shown to be a potent inhibitor of this pathway. It suppresses the phosphorylation of key components like Akt and mTOR, leading to downstream effects such as the induction of apoptosis and autophagy in cancer cells.[4][5] For instance, in liver and kidney cancer cells, this compound inhibits proliferation and induces autophagy by blocking the PI3K/Akt/mTOR pathway.[4] It also downregulates the expression of anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic proteins like Bax and caspase-3.[5]

MAPK Pathways (ERK, JNK, p38)

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK subfamilies, regulate a wide array of cellular processes such as proliferation, differentiation, inflammation, and apoptosis. This compound's influence on MAPK signaling is context-dependent.

-

ERK Pathway: In many cancer models, this compound suppresses ERK activation, which is linked to reduced proliferation and metastasis.[1][6] For example, it inhibits the invasion and migration of nasopharyngeal carcinoma and liver cancer cells by downregulating the ERK pathway.[1][6] Conversely, in neuronal cells, this compound can activate ERK signaling, which is associated with neuroprotective effects and the reversal of learning impairments.[7]

-

JNK and p38 Pathways: In inflammatory contexts, this compound demonstrates an inhibitory effect. In muscle cells, it reduces the phosphorylation of JNK, contributing to its anti-inflammatory properties.[8] In collagen-induced arthritis models, this compound downregulates phosphorylated p38, leading to decreased production of pro-inflammatory cytokines.[9]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation, immune responses, and cell survival.[10] Its aberrant activation is linked to chronic inflammatory diseases and cancer. This compound is a potent antagonist of NF-κB signaling.[10] It prevents the phosphorylation and degradation of IκBα, the inhibitor of NF-κB. This action keeps NF-κB sequestered in the cytoplasm, preventing its nuclear translocation and the subsequent transcription of pro-inflammatory genes like TNF-α, IL-1β, and IL-6.[8][9][10] This mechanism is central to this compound's anti-inflammatory effects observed in conditions like arthritis and neuroinflammation.[3][9][11]

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a central energy sensor that maintains cellular energy homeostasis.[12] Its activation promotes ATP-producing pathways (like fatty acid oxidation) while inhibiting ATP-consuming processes (like lipogenesis).[12] this compound has been identified as an activator of AMPK.[13] In HepG2 liver cells, this compound increases the phosphorylation of AMPK, which in turn leads to the phosphorylation and inhibition of Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis.[14] This activation contributes to this compound's beneficial effects on metabolic disorders by inhibiting lipogenesis and reducing lipid accumulation.[13][15]

Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin pathway is vital for embryonic development and adult tissue homeostasis; however, its hyperactivation is a common driver of various cancers, including non-small-cell lung cancer (NSCLC).[5][16][17] this compound acts as an inhibitor of this oncogenic pathway.[16] It has been shown to upregulate negative regulators of the pathway, such as NKD1 and AXIN2, leading to a decrease in β-catenin levels and its downstream target genes like c-Myc and cyclin D1.[16][18] This inhibitory action is partly mediated by this compound's ability to downregulate miR-15-5p, a microRNA that targets these negative regulators.[16][18]

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. This compound in Cancer Therapy: How This Plant Derived-Natural Compound Targets Various Oncogene and Onco-Suppressor Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Inhibits Angiogenesis by Regulating Src/FAK/STAT3-Mediated Signaling through PXN in ER+ Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a citrus flavonoid, reverses learning impairment associated with N-methyl-D-aspartate receptor antagonism by activation of extracellular signal-regulated kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound can play a role in improving inflammation by inhibiting the NF-kB and MAPK pathways in muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of this compound on the MAPK/NF-κB signaling pathway in the synovial membrane of rats with arthritis induced by collagen - Food & Function (RSC Publishing) [pubs.rsc.org]

- 10. This compound, a NF‐κB signaling antagonist, promotes BMP‐induced bone formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Inhibits IL-1β-Induced Inflammation in Chondrocytes via Suppression of NF-κB Signaling and Attenuates Osteoarthritis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Plant-Derived Flavonoids as AMPK Activators: Unveiling Their Potential in Type 2 Diabetes Management through Mechanistic Insights, Docking Studies, and Pharmacokinetics [mdpi.com]

- 13. This compound suppresses adipogenesis by regulating the expression of adipogenic transcription factors and the activation of AMP-activated protein kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The citrus flavonoid this compound confers protection from metabolic dysregulation in high-fat-fed mice independent of AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound Inhibits Hepatic Lipogenesis via Activation of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound Inhibits Non-Small-Cell Lung Cancer by Inactivating WNT/β-Catenin Signaling through Downregulating miR-15-5p - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. This compound Inhibits Non-Small-Cell Lung Cancer by Inactivating WNT/ β-Catenin Signaling through Downregulating miR-15-5p - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anticancer Potential of Nobiletin and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nobiletin, a polymethoxyflavone predominantly found in citrus peels, and its derivatives have emerged as promising candidates in oncology research due to their multifaceted anticancer properties. These compounds have been shown to modulate a variety of signaling pathways crucial for cancer cell proliferation, survival, metastasis, and angiogenesis. This technical guide provides an in-depth overview of the current understanding of the anticancer mechanisms of this compound and its key derivatives. It includes a comprehensive summary of quantitative data from preclinical studies, detailed protocols for essential experimental assays, and visual representations of the core signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of these natural compounds.

Introduction

This compound (5,6,7,8,3′,4′-hexamethoxyflavone) is a natural flavonoid that has garnered significant attention for its broad spectrum of pharmacological activities, including anti-inflammatory, neuroprotective, and antidiabetic effects. More recently, a growing body of evidence has highlighted its potent anticancer activities against various malignancies.[1] Furthermore, the in vivo metabolites and synthetic derivatives of this compound, such as 3′-demethylthis compound (3′-DMN), 4′-demethylthis compound (4′-DMN), 3′,4′-didemethylthis compound (3′,4′-DDMN), and 5-demethylthis compound (5-DMN), have also demonstrated significant, and in some cases, enhanced, anticancer efficacy.[2][3] These compounds exert their effects by targeting multiple hallmark features of cancer, including uncontrolled proliferation, evasion of apoptosis, sustained angiogenesis, and tissue invasion and metastasis.[3] This guide will delve into the molecular mechanisms underlying these effects.

Mechanisms of Anticancer Activity

This compound and its derivatives impact cancer progression through several key mechanisms, often by modulating multiple signaling pathways simultaneously.

Induction of Cell Cycle Arrest

A primary mechanism by which this compound and its derivatives inhibit cancer cell growth is by inducing cell cycle arrest, predominantly at the G0/G1 or G2/M phases.[2] In renal cell carcinoma, this compound has been shown to cause G0/G1 phase arrest.[4][5] This is often achieved by downregulating the expression of key cell cycle regulatory proteins such as cyclin D1, cyclin-dependent kinase 4 (CDK4), and CDK6.[6][7] For instance, in glioma cells, this compound treatment led to a dose-dependent increase in the G0/G1 cell population.[2] Similarly, 5-DMN induces G0/G1 phase arrest in glioblastoma cells by downregulating Cyclin D1 and CDK6.[6] Some derivatives, like 5-DMN and 4'-DMN, have also been found to induce G2/M arrest in lung cancer cells.[2]

Promotion of Apoptosis

Evasion of apoptosis is a critical step in tumorigenesis. This compound and its derivatives can reinstate this programmed cell death pathway in cancer cells. The pro-apoptotic effects are often mediated through the intrinsic mitochondrial pathway.[4] This involves altering the balance of Bcl-2 family proteins, specifically by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[4][6] This shift in balance leads to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, including the cleavage and activation of caspase-9 and caspase-3, ultimately leading to apoptosis.[4][6] In renal carcinoma cells, this compound treatment has been shown to increase the levels of cleaved caspase-3 and -9 in a dose-dependent manner.[4]

Inhibition of Metastasis and Invasion

The spread of cancer cells to distant organs is the primary cause of cancer-related mortality. This compound has demonstrated significant anti-metastatic and anti-invasive properties. It can suppress the migration and invasion of cancer cells by inhibiting the activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix. The underlying mechanism often involves the downregulation of signaling pathways that regulate MMP expression, including the ERK and JNK pathways. Furthermore, this compound can inhibit the epithelial-to-mesenchymal transition (EMT), a key process in metastasis, by targeting factors like TGF-β, ZEB, Slug, and Snail.[8]

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and survival. This compound has been found to possess anti-angiogenic properties.[2] It can inhibit vascular endothelial growth factor (VEGF)-dependent angiogenesis. The mechanism involves the modulation of key signaling molecules such as Src, focal adhesion kinase (FAK), and STAT3.[2] In breast cancer cells, this compound was shown to downregulate the expression of phosphorylated EGFR, which in turn inhibits the Src/FAK/STAT3 signaling cascade, leading to reduced angiogenesis.

Core Signaling Pathways Modulated by this compound

This compound's diverse anticancer effects are a result of its ability to interact with and modulate several critical intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer. This compound is a known inhibitor of this pathway. It can suppress the phosphorylation and activation of Akt, a key kinase in this cascade.[4] By inhibiting Akt, this compound also downregulates the activity of downstream effectors like mTOR, which is critical for protein synthesis and cell growth. This inhibition of the PI3K/Akt/mTOR axis contributes to this compound's ability to induce apoptosis and sensitize cancer cells to chemotherapy.

STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and angiogenesis. This compound has been shown to inhibit the activation of STAT3.[4] It can decrease the nuclear localization of STAT3, thereby preventing it from regulating the expression of its target genes.[4] The inhibition of STAT3 is often linked to the upstream suppression of kinases like Src.[4]

NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is another key transcription factor involved in inflammation, immunity, and cancer. It promotes the expression of genes involved in cell survival and proliferation. This compound has been shown to inhibit the NF-κB signaling pathway.[7] This inhibition can reduce the production of pro-inflammatory cytokines and suppress tumor-promoting inflammation.[2]

Quantitative Data on Anticancer Activity

The following tables summarize the quantitative data on the anticancer effects of this compound and its derivatives from various preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound and Its Derivatives

| Compound | Cancer Type | Cell Line | IC50 Value | Exposure Time | Reference |

| This compound | Breast Cancer | MDA-MB-468 | 51.3 µM | 72 h | [1] |

| This compound | Breast Cancer | MCF-7 | 59.8 µM | 72 h | [1] |

| This compound | Breast Cancer | SK-BR-3 | 86.9 µM | 72 h | [1] |

| This compound | Lung Cancer | A549 | 23.82 ± 5.15 µg/ml | 48 h | [1] |

| This compound | Pancreatic Cancer | MIAPaCa-2 | 6.12 µM | Not specified | [2] |

| This compound | Renal Cell Carcinoma | ACHN | ~100 µM (approx.) | 48 h | [4] |

| This compound | Renal Cell Carcinoma | Caki-2 | ~70 µM (approx.) | 48 h | [4] |

Table 2: In Vivo Antitumor Efficacy of this compound

| Cancer Type | Animal Model | Treatment Dose & Regimen | Tumor Volume Reduction | Tumor Weight Reduction | Reference |

| Renal Cell Carcinoma | Nude mice with ACHN xenografts | Not specified | 85.1% reduction compared to control at day 24 | 94.6% reduction compared to control at day 24 | [4] |

Table 3: Effects of this compound on Cell Cycle Distribution and Apoptosis

| Cancer Type | Cell Line | This compound Concentration | Effect on Cell Cycle | Apoptosis Rate | Reference |

| Renal Cell Carcinoma | ACHN | 120 µM | Increase in G0/G1 phase from 55.01% to 72.65% | 21.06% (vs. 9.2% in control) | [4] |

| Glioma | Not specified | 100 µM | 17.2% increase in G0/G1 subpopulation | Not specified | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer properties of compounds like this compound.

Cell Viability Assay (CCK-8)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound or its derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) at the same concentration as in the treatment wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Calculation: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Culture and Treatment: Seed cells in a 6-well plate and treat with different concentrations of the test compound for a specified duration.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells once with cold 1X PBS and once with 1X Binding Buffer.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1-5 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the samples immediately by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm. Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Treat cells as for the apoptosis assay and harvest approximately 1 x 10⁶ cells.

-

Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.

-

RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.

-

PI Staining: Add Propidium Iodide solution to a final concentration of 50 µg/mL.

-

Incubation: Incubate for 15-30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content by flow cytometry, collecting data on a linear scale. The G0/G1, S, and G2/M phases of the cell cycle can be distinguished based on the fluorescence intensity.

Western Blotting

-

Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, STAT3, Bcl-2, Bax, cleaved caspase-3, β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Migration Assay (Wound Healing/Scratch Assay)

-

Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.

-

Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip.

-

Washing: Wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh culture medium containing the test compound at various concentrations. Use serum-free or low-serum medium to minimize cell proliferation.

-

Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours) using a microscope.

-

Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

In Vivo Xenograft Tumor Model

-

Cell Preparation: Harvest cancer cells and resuspend them in a sterile, serum-free medium or PBS, often mixed with Matrigel, at a concentration of 5-10 x 10⁶ cells per 100 µL.

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.

-

Randomization and Treatment: When tumors reach a specific size (e.g., 100-150 mm³), randomize the mice into control and treatment groups. Administer this compound or its derivatives via the desired route (e.g., oral gavage, intraperitoneal injection) according to the planned schedule. The control group receives the vehicle.

-

Endpoint: Continue treatment and monitoring until the study endpoint (e.g., a specific tumor volume in the control group). At the end of the study, euthanize the mice, and excise and weigh the tumors.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a typical experimental workflow.

Caption: Key signaling pathways modulated by this compound in cancer cells.

Caption: A representative workflow for evaluating anticancer properties.

Conclusion

This compound and its derivatives represent a promising class of natural compounds with significant potential for cancer therapy and chemoprevention. Their ability to target multiple critical signaling pathways involved in cancer progression, including PI3K/Akt/mTOR, STAT3, and NF-κB, underscores their pleiotropic anticancer effects. The comprehensive data and detailed protocols provided in this guide are intended to equip researchers with the necessary information to design and execute further preclinical and clinical investigations. Future studies should focus on optimizing the bioavailability of these compounds, exploring synergistic combinations with existing chemotherapeutics, and further elucidating their complex mechanisms of action in various cancer types.

References

- 1. clyte.tech [clyte.tech]

- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 3. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]

- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. indigobiosciences.com [indigobiosciences.com]

Nobiletin as a Potential Anti-Aging Agent: A Technical Guide for Researchers

Abstract

Nobiletin (NOB), a polymethoxylated flavonoid predominantly found in citrus peels, is emerging as a promising candidate for anti-aging interventions.[1][2][3] Extensive preclinical research has demonstrated its capacity to modulate fundamental aging processes, including cellular senescence, mitochondrial dysfunction, oxidative stress, and neuroinflammation.[4][5][6][7] This technical guide provides an in-depth overview of this compound's mechanisms of action, a summary of key quantitative data from preclinical studies, detailed experimental protocols, and a discussion of its therapeutic potential. The core of this document focuses on this compound's interaction with critical signaling pathways such as the circadian clock machinery, AMPK, Sirtuins, and MAPK/NF-κB, offering a valuable resource for researchers and professionals in the field of geroscience and drug development.

Core Mechanisms of Action & Signaling Pathways

This compound exerts its potential anti-aging effects by modulating a network of interconnected signaling pathways that are central to the aging process.

Circadian Rhythm and Mitochondrial Function

A primary mechanism of this compound is its ability to modulate the circadian clock.[1][2][3] It acts as an agonist for the retinoid acid receptor-related orphan receptors (RORα and RORγ), which are core components of the cellular clock machinery.[1][8] By enhancing the amplitude and stability of circadian rhythms, this compound temporally orchestrates downstream metabolic processes, most notably mitochondrial bioenergetics.[1][2] In aged mice, this compound has been shown to activate the expression of genes encoding mitochondrial respiratory chain complexes, leading to fortified mitochondrial activity, increased ATP production, and a concurrent reduction in reactive oxygen species (ROS) generation.[1][9] This optimization of mitochondrial function in tissues like skeletal muscle is a key factor in promoting healthy aging and combating metabolic challenges.[9]

Sirtuin (SIRT) Activation

Sirtuins are a class of NAD+-dependent deacetylases that play a critical role in longevity. This compound has been shown to activate multiple sirtuins.

-

SIRT1: this compound alleviates palmitic acid-induced lipotoxicity and suppresses NLRP3 inflammasome activation in a SIRT1-dependent manner.[10][11] It can also activate the SIRT1/FOXO3a pathway to alleviate impaired autophagy and mitochondrial dysfunction.[12] Furthermore, this compound promotes mitochondrial biogenesis by upregulating SIRT1 and PGC-1α protein levels.[13]

-

SIRT5: A recent study identified SIRT5 as a novel this compound-binding protein. This compound directly enhances the desuccinylase activity of SIRT5, which in turn desuccinylates and reduces the histone acetyltransferase (HAT) activity of p300, preventing pathogenic cardiac hypertrophy.[14]

Stress Resistance Pathways (DAF-16, HSF-1, SKN-1)